molecular formula C14H21N3O B13374380 N-(4,6-dimethyl-2-pyrimidinyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(4,6-dimethyl-2-pyrimidinyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No.: B13374380
M. Wt: 247.34 g/mol
InChI Key: UKBUYDJHVQKXBC-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a cyclopropane ring with tetramethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethyl groups. The cyclopropane ring is then formed and substituted with tetramethyl groups. Finally, the carboxamide group is introduced through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyrimidinyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethyl-2-pyrimidinyl)glycine
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide

Uniqueness

N-(4,6-dimethyl-2-pyrimidinyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a highly substituted cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H21N3O/c1-8-7-9(2)16-12(15-8)17-11(18)10-13(3,4)14(10,5)6/h7,10H,1-6H3,(H,15,16,17,18)

InChI Key

UKBUYDJHVQKXBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2C(C2(C)C)(C)C)C

Origin of Product

United States

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